molecular formula C13H18N2O B15334973 5-Amino-3-(1-adamantyl)isoxazole CAS No. 794566-81-7

5-Amino-3-(1-adamantyl)isoxazole

Cat. No.: B15334973
CAS No.: 794566-81-7
M. Wt: 218.29 g/mol
InChI Key: FOQCHKBTOPYOPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(1-adamantyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features an adamantyl group, which is a bulky, diamond-like structure, attached to the isoxazole ring. The presence of the adamantyl group imparts unique physical and chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(1-adamantyl)isoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. This method typically employs copper (I) or ruthenium (II) catalysts to facilitate the (3+2) cycloaddition reaction . Another method involves the cycloisomerization of α,β-acetylenic oximes under moderate reaction conditions using gold (III) chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using metal-free catalysts to reduce costs and environmental impact. The use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(1-adamantyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.

    Reduction: Reduction reactions can convert the isoxazole ring into other heterocyclic structures.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: tert-Butyl nitrite, isoamyl nitrite.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Copper (I) chloride, gold (III) chloride, ruthenium (II) complexes.

Major Products

Major products formed from these reactions include substituted isoxazoles, oximes, and nitrile oxides. These products can further undergo transformations to yield a variety of biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Amino-3-(1-adamantyl)isoxazole lies in the presence of the adamantyl group, which imparts enhanced stability and lipophilicity to the compound. This makes it more effective in crossing biological membranes and interacting with hydrophobic targets, thereby increasing its potential as a therapeutic agent .

Properties

CAS No.

794566-81-7

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

3-(1-adamantyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C13H18N2O/c14-12-4-11(15-16-12)13-5-8-1-9(6-13)3-10(2-8)7-13/h4,8-10H,1-3,5-7,14H2

InChI Key

FOQCHKBTOPYOPO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NOC(=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.